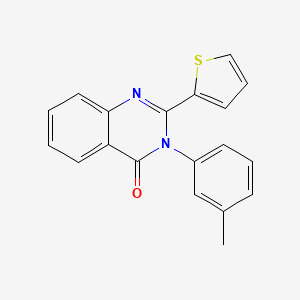

3-(3-methylphenyl)-2-(2-thienyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methylphenyl)-2-(2-Thienyl)-4(3H)-Quinazolinone is a compound that falls within the broader class of 4(3H)-quinazolinone derivatives. These compounds are known for a wide range of biological activities including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023).

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions. For example, compounds within this class have been synthesized by reactions involving the dissolving of specific precursors in ethanol and anhydrous potassium carbonate, followed by refluxing for extended hours and re-precipitation using dilute hydrochloric acid. This process demonstrates the complex and carefully controlled conditions required to synthesize these compounds effectively (Osarumwense Peter Osarodion, 2023).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been a subject of interest due to their pharmacological importance. X-ray diffraction methods have been employed to determine the crystal structure of novel quinazolinone compounds, revealing intricate details about their molecular geometry, which is crucial for understanding their biological activities (Rajnikant et al., 2001).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions, including lithiation, which has been used to generate diverse substituted derivatives. These reactions are essential for modifying the chemical structure of quinazolinones, thereby tuning their physical and chemical properties for specific applications (Keith Smith et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Quinazolinone derivatives have been synthesized and studied for their extensive range of biological activities. These activities include antimicrobial, anticancer, analgesic, antiviral, and corrosion inhibition properties. The research demonstrates the versatility of quinazolinones in scientific applications, highlighting their potential in developing new therapeutic agents and materials with specific functional properties.

Anticancer Properties

Some quinazolinone derivatives exhibit significant antitumor activities, showing promise as templates for developing more potent anticancer agents. For instance, specific 2-thieno-quinazolinone analogs have been synthesized and evaluated, demonstrating potential in cancer treatment due to their biological evaluation as antitumor agents using protocols like the National Cancer Institute's disease-oriented antitumor screen protocol (Al-Obaid et al., 2009).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives are reported to have antimicrobial and antifungal activities. This includes the synthesis of novel 3H-quinazolin-4-ones with pyrazolinone, pyrazole, and pyrimidinone moieties, exhibiting significant antimicrobial activities (Saleh et al., 2003). Another study reported on the synthesis and antimicrobial activity of new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2- styrylquinazoline-4(3H)-ones, showing improved antibacterial over antifungal activities (Gupta et al., 2008).

Corrosion Inhibition

Quinazolinone derivatives have also been found to serve as effective corrosion inhibitors for mild steel in acidic medium, demonstrating the chemical's utility in industrial applications. The inhibition efficiencies of these compounds are significant, highlighting their potential in protecting metals against corrosion (Errahmany et al., 2020).

Analgesic Activity

Synthesized quinazolinone compounds have shown to possess higher analgesic activities compared to standard analgesic drugs, showcasing their potential in pain management (Osarumwense Peter Osarodion, 2023).

Propiedades

IUPAC Name |

3-(3-methylphenyl)-2-thiophen-2-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNYQYDXDTKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-yl-3-m-tolyl-3H-quinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)